![molecular formula C25H29N3O3S B2853086 ethyl 4-(2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamido)benzoate CAS No. 893788-33-5](/img/structure/B2853086.png)
ethyl 4-(2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamido)benzoate
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The reaction of ethyl 4′-amino-1′H-spiro[cycloheptane-1,2′-naphthalene]-3′-carboxylate with benzoyl isothiocyanate produced ethyl 4′-(3-benzoylthioureido)-1′H-spiro[cycloheptane-1,2′-naphthalene]-3′-carboxylate, cyclization of which led to the formation of 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cycloheptane]-4(6H)-one .Mechanism of Action
Target of Action
Similar compounds have shown antitumor and antibacterial properties , suggesting that their targets may be related to these biological processes.
Mode of Action
It is synthesized through a series of reactions involving ethyl 4’-amino-1’h-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate and benzylisothiocyanate . The resulting compound has shown antitumor and antibacterial properties .
Biochemical Pathways
Given its antitumor and antibacterial properties , it can be inferred that it may interact with pathways related to cell proliferation and bacterial growth.
Result of Action
The compound has demonstrated antitumor activity against Ehrlich’s ascites carcinoma and sarcoma 180, as well as antibacterial properties against Gram-positive and Gram-negative microbes .
properties
IUPAC Name |
ethyl 4-[(2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-2-31-24(30)18-11-13-19(14-12-18)26-22(29)17-32-23-20-9-5-6-10-21(20)27-25(28-23)15-7-3-4-8-16-25/h5-6,9-14,27H,2-4,7-8,15-17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZDFYWVOIAVKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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